molecular formula C9H14N2S B2413147 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine CAS No. 642929-73-5

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine

Cat. No.: B2413147
CAS No.: 642929-73-5
M. Wt: 182.29
InChI Key: XTHNIXNHWPALKL-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization and reduction steps to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydrobenzothiazole core makes it a versatile scaffold for the development of various bioactive compounds .

Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHNIXNHWPALKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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